- Process for preparation of main ring of quinolone, China, , ,
Cas no 94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)
94242-51-0 structure
Product Name:1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
Numéro CAS:94242-51-0
Le MF:C15H12F3NO3
Mégawatts:311.25589466095
CID:752356
Update Time:2025-05-05
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
- 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER,YELLOW SOLID
- 3-Quinolinecarboxylic acid,1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
- 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethylester
- ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
- Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Moxifloxacin Impurity 1
- Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
- Piscine à noyau: 1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3
- La clé Inchi: FGICMAMEHORFNK-UHFFFAOYSA-N
- Sourire: O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)N(C2CC2)C=1)OCC
Propriétés calculées
- Qualité précise: 311.07700
Propriétés expérimentales
- Le PSA: 48.30000
- Le LogP: 2.93040
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | C988795-10mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 10mg |
$ 81.00 | 2023-09-08 | ||
| TRC | C988795-25mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 25mg |
$173.00 | 2023-05-18 | ||
| TRC | C988795-50mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 50mg |
$322.00 | 2023-05-18 | ||
| TRC | C988795-100mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 100mg |
$603.00 | 2023-05-18 | ||
| TRC | C988795-250mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 250mg |
$1355.00 | 2023-05-18 | ||
| A2B Chem LLC | AH89693-25mg |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 25mg |
$159.00 | 2024-07-18 | |
| A2B Chem LLC | AH89693-100mg |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 100mg |
$481.00 | 2024-07-18 | |
| Chemenu | CM328528-10g |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 10g |
$3077 | 2024-07-19 | |
| Chemenu | CM328528-25g |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 25g |
$6154 | 2024-07-19 | |
| 1PlusChem | 1P00GXY5-25mg |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 25mg |
$179.00 | 2024-04-19 |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 6 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 8 h, reflux
Référence
- Process for the preparation of dihydroquinolone carboxylates, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium fluoride Solvents: N-Methyl-2-pyrrolidone
Référence
- Preparation of 3-amino-2-(het)aroylacrylic acid derivatives, Germany, , ,
Méthode de production 4
Conditions de réaction
1.1 Solvents: Acetic anhydride ; 2 h, 150 °C; 150 °C → 80 °C
1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C
1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C
1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C
1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C
Référence
- Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 5 h, 90 °C
Référence
- Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Catalysts: Acetic anhydride
1.2 Solvents: Dimethyl sulfoxide
1.2 Solvents: Dimethyl sulfoxide
Référence
- Diethyl Malonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol
Référence
- 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterials, Journal of Medicinal Chemistry, 1988, 31(5), 991-1001
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Référence
- Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids, Liebigs Annalen der Chemie, 1987, (1), 29-37
Méthode de production 9
Conditions de réaction
Référence
- Antibacterial 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids, Federal Republic of Germany, , ,
Méthode de production 10
Conditions de réaction
Référence
- 7-(3-Aryl-1-piperazinyl)- and 7-(3-cyclohexyl-1-piperazinyl)quinolone-3-carboxylic acids, Federal Republic of Germany, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium fluoride Solvents: Dimethylformamide ; 2 h, reflux
Référence
- Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase., United States, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Tributylamine Solvents: Toluene ; 40 °C; 1 h, 40 °C
1.2 rt
1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt
1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C
1.2 rt
1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt
1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C
Référence
- Process for preparation of quinolone main ring compounds, China, , ,
Méthode de production 13
Conditions de réaction
Référence
- Preparation of pyridinylquinolones as antibacterials, European Patent Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Magnesium chloride ; 10 - 25 °C
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Acetic anhydride
1.4 Solvents: Dimethyl sulfoxide
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Acetic anhydride
1.4 Solvents: Dimethyl sulfoxide
Référence
- Diethyl malonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 80 °C
Référence
- 2-aryl-3-carbonylquinolones: design, synthesis and biological evaluation of novel HCV NS5B polymerase inhibitors, Huaxue Xuebao, 2014, 72(8), 906-913
Méthode de production 16
Conditions de réaction
Référence
- Product subclass 3: enol ethers, Science of Synthesis, 2008, 32, 589-756
Méthode de production 17
Conditions de réaction
1.1 Reagents: Sodium hydride
Référence
- Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activity, Journal of Medicinal Chemistry, 1992, 35(1), 198-200
Méthode de production 18
Conditions de réaction
Référence
- Substituted naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents, European Patent Organization, , ,
Méthode de production 19
Conditions de réaction
Référence
- Quinolinonecarboxylic acid derivatives, Japan, , ,
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Raw materials
- Ethyl potassium malonate
- (dimethoxymethyl)dimethylamine
- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester, (E)- (9CI)
- (Z)-ethyl 3-(cyclopropylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester
- Propanedioic acid, 2-[[cyclopropyl(2,3,4-trifluorophenyl)amino]methylene]-, 1,3-diethyl ester
- cyclopropanamine
- Ethyl 3-(N,N-dimethylamino)acrylate
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preparation Products
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Littérature connexe
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester) Produits connexes
- 105404-65-7(Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate)
- 103460-87-3(Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fournisseurs recommandés
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif